molecular formula C19H26N4O5S B2756918 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine CAS No. 946271-38-1

4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

Cat. No.: B2756918
CAS No.: 946271-38-1
M. Wt: 422.5
InChI Key: DAKWEZZRFCCJIZ-UHFFFAOYSA-N
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Description

4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a pyrimidine-based compound featuring a 3,4-dimethoxyphenylsulfonyl-piperazine moiety. The pyrimidine core is substituted with ethoxy and methyl groups at positions 6 and 2, respectively, while the piperazine ring is sulfonylated at the 4-position by a 3,4-dimethoxyphenyl group.

Properties

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O5S/c1-5-28-19-13-18(20-14(2)21-19)22-8-10-23(11-9-22)29(24,25)15-6-7-16(26-3)17(12-15)27-4/h6-7,12-13H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKWEZZRFCCJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine under basic conditions.

    Substitution Reactions: The ethoxy and methyl groups are introduced via nucleophilic substitution reactions. Ethylation can be achieved using ethyl iodide in the presence of a base like potassium carbonate.

    Piperazine Ring Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction with 1-chloropiperazine.

    Sulfonylation: The final step involves the sulfonylation of the piperazine ring with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in various substitution reactions, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products include aldehydes, carboxylic acids, and sulfoxides.

    Reduction: Products include sulfides and secondary amines.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving sulfonyl groups. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

Medically, this compound has potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives: describes compounds such as 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one. These feature a fused pyrido-pyrimidinone core instead of a simple pyrimidine, which may enhance planarity and π-π stacking interactions with biological targets.
  • Thieno[3,2-d]pyrimidine Derivatives: The compound 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () replaces the pyrimidine with a thienopyrimidine core. The methanesulfonyl group on piperazine and the morpholine substituent may improve solubility and target engagement compared to the dimethoxyphenylsulfonyl group in the target compound .

Substituent Effects on Activity

  • Sulfonyl Groups : The 3,4-dimethoxyphenylsulfonyl group in the target compound introduces bulk and lipophilicity, which may enhance membrane permeability but reduce solubility relative to methanesulfonyl () or ethylsulfonyl () analogs. The methoxy groups could participate in hydrogen bonding or steric interactions with target proteins .
  • Piperazine Modifications : Compounds in utilize methyl-, ethyl-, or diazepane-substituted piperazines. For example, 7-(4-ethylpiperazin-1-yl) derivatives may exhibit altered pharmacokinetics due to increased hydrophobicity, whereas diazepane analogs (e.g., 7-(1,4-diazepan-1-yl)) introduce conformational flexibility .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Thienopyrimidine () Pyrido-pyrimidinone ()
Molecular Weight ~500 g/mol (estimated) 494.19 g/mol ~450–480 g/mol (estimated)
LogP High (due to dimethoxyphenyl) Moderate (methanesulfonyl, morpholine) Moderate (varies with substituents)
Solubility Low (lipophilic groups) Improved (morpholine) Moderate (polar core)
Metabolic Stability Potential CYP450 interactions (methoxy) Likely stable (methanesulfonyl) Variable (depends on piperazine group)

Biological Activity

The compound 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a pyrimidine derivative with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is This compound , with a molecular formula of C18H24N2O5SC_{18}H_{24}N_2O_5S and a molecular weight of 396.46 g/mol. Its structure features a piperazine ring, which is often associated with various pharmacological effects, including anxiolytic and antidepressant properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related piperazine derivatives have demonstrated effectiveness against various bacterial strains, suggesting that the target compound may possess similar activity.

CompoundActivity TypeOrganism TestedReference
Piperazine Derivative AAntibacterialE. coli
Piperazine Derivative BAntifungalC. albicans

Anticancer Potential

The compound's structural similarity to known anticancer agents raises interest in its potential for inhibiting tumor growth. A study on related pyrimidine derivatives revealed significant cytotoxic effects against cancer cell lines, indicating that the target compound might also exhibit anticancer properties.

Case Study: In Vitro Testing

In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) showed that derivatives of pyrimidines can induce apoptosis and inhibit cell proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The target compound's piperazine moiety may interact with serotonin receptors, contributing to these effects.

While specific mechanisms for the target compound have not been extensively documented, related compounds suggest several possible modes of action:

  • Inhibition of Enzymatic Activity: Compounds similar to this one have been shown to inhibit enzymes involved in cellular signaling pathways.
  • Receptor Modulation: Interaction with neurotransmitter receptors (e.g., serotonin receptors) may underlie its neuropharmacological effects.

Q & A

What are the common synthetic routes for 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions. Key steps include:

  • Sulfonylation: Reacting 3,4-dimethoxyphenyl sulfonyl chloride with a piperazine derivative in the presence of a base (e.g., pyridine) to form the sulfonamide intermediate .
  • Pyrimidine functionalization: Coupling the intermediate with a substituted pyrimidine moiety under nucleophilic substitution conditions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used, with reaction progress monitored via thin-layer chromatography (TLC) .
  • Purification: Column chromatography or recrystallization is employed to isolate the final product.

How is the compound characterized to confirm structure and purity in academic research?

Level: Basic
Answer:
Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR spectra validate molecular structure by confirming proton environments and carbon backbones .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight and fragmentation patterns to verify synthetic success .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% by area under the curve) ensures suitability for biological assays .

How can reaction conditions be optimized to improve synthetic yield and purity?

Level: Advanced
Answer:
Optimization strategies involve:

  • Temperature control: Lower temperatures (0–5°C) during sulfonylation minimize side reactions, while higher temperatures (80–100°C) accelerate coupling steps .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while non-polar solvents (e.g., toluene) improve recrystallization outcomes .
  • Catalyst use: Bases like triethylamine or catalytic Pd in cross-coupling reactions can enhance reaction rates and yields .

What methodologies are used to study the compound’s interactions with biological targets?

Level: Advanced
Answer:
Key approaches include:

  • X-ray crystallography: Resolves 3D binding modes with enzymes (e.g., kinases) or receptors .
  • Surface Plasmon Resonance (SPR): Quantifies binding affinity (KDK_D) and kinetics (on/off rates) for target proteins .
  • Molecular docking simulations: Predicts binding poses using software like AutoDock, validated by mutagenesis studies to identify critical residues .

How can researchers resolve contradictions in reported biological activity data across studies?

Level: Advanced
Answer:
Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized assays: Replicate studies using identical cell lines (e.g., HEK293 for receptor assays) and protocols (e.g., MTT for cytotoxicity) .
  • Structure-activity relationship (SAR) analysis: Compare activity of analogs (e.g., varying substituents on the pyrimidine ring) to identify critical functional groups .
  • Meta-analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to assess reproducibility .

What experimental approaches assess the compound’s stability under varying storage and physiological conditions?

Level: Advanced
Answer:
Stability studies involve:

  • Forced degradation: Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (acidic/basic pH) to identify degradation products via HPLC-MS .
  • Accelerated stability testing: Store at elevated humidity (75% RH) and temperature (25°C) for 1–3 months to simulate long-term stability .
  • Plasma stability assays: Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS to predict in vivo half-life .

What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Level: Advanced
Answer:

  • ADMET prediction: Software like SwissADME or ADMETlab2.0 estimates absorption, distribution, and toxicity profiles using QSAR models .
  • CYP450 interaction screening: Tools such as StarMine predict metabolism by cytochrome P450 enzymes, guiding drug-drug interaction studies .
  • LogP calculation: Use ChemDraw or MarvinSuite to determine lipophilicity, correlating with membrane permeability .

How does modifying substituents on the pyrimidine ring impact biological activity?

Level: Advanced
Answer:
SAR studies reveal:

  • Ethoxy vs. methoxy substitution: Ethoxy at the 6-position enhances metabolic stability by reducing oxidative demethylation in liver microsomes .
  • Methyl at the 2-position: Improves target selectivity by sterically hindering off-target binding .
  • Sulfonyl-piperazine linkage: Critical for high-affinity receptor interactions; replacing sulfonyl with carbonyl reduces potency by 10-fold .

What in vitro models are suitable for preliminary toxicity screening?

Level: Advanced
Answer:

  • Hepatotoxicity: Primary hepatocytes or HepG2 cells assess liver enzyme (ALT/AST) release post-treatment .
  • Cardiotoxicity: hERG channel inhibition assays using patch-clamp electrophysiology predict QT prolongation risks .
  • Genotoxicity: Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells evaluate DNA damage potential .

How can researchers validate target engagement in cellular assays?

Level: Advanced
Answer:

  • Cellular thermal shift assay (CETSA): Measures target protein denaturation upon compound binding, confirming intracellular engagement .
  • Knockout/knockdown models: CRISPR/Cas9-mediated gene deletion or siRNA silencing to verify activity loss in target-deficient cells .
  • Fluorescent probes: Competitive binding assays using fluorescently labeled inhibitors (e.g., BODIPY conjugates) quantify target occupancy via flow cytometry .

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